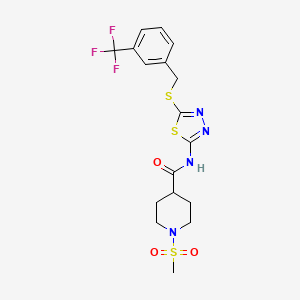

![molecular formula C23H21N3O3S B2548742 2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898455-64-6](/img/structure/B2548742.png)

2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various publications . For instance, novel phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives have been reported, with over 100 naturally occurring molecules displaying this motif .Scientific Research Applications

Quinazoline Derivatives and Benzenesulfonamide Compounds in Research

Chemical Synthesis and Structural Characterization : Quinazoline derivatives have been synthesized through various chemical reactions, including the aza Diels-Alder reaction, to produce tetrahydroquinazoline derivatives. These derivatives are structurally characterized using analytical and spectroscopic data, highlighting their potential in medicinal chemistry and material science (Cremonesi et al., 2010).

Pharmacological Applications : Research on quinazoline and benzenesulfonamide derivatives often explores their pharmacological potential. For instance, studies have synthesized and characterized N-substituted quinazolinone sulfonamide derivatives to evaluate their diuretic, antihypertensive, and anti-diabetic activities in rats, indicating their therapeutic potential (Rahman et al., 2014).

Antimicrobial Activity : The antimicrobial activity of quinazolinone–sulfonamide linked hybrid heterocyclic entities has been investigated, showing varied degrees of inhibitory actions against bacteria and fungi. This suggests the use of such compounds in developing new antimicrobial agents (Vanparia et al., 2013).

Antitumor Activity : Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been identified as a new class of antitumor agents. Their synthesis and in vitro antitumor activity evaluation suggest a promising avenue for cancer treatment research (Alqasoumi et al., 2010).

Enzyme Inhibition and Molecular Docking Studies : Schiff bases derived from sulfonamides have been evaluated for their enzyme inhibitory activity, particularly against enzymes such as cholesterol esterase and tyrosinase. Molecular docking studies further elucidate the interaction mechanisms, providing insights into drug design and development (Alyar et al., 2019).

properties

IUPAC Name |

2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-15-8-13-22(16(2)14-15)30(28,29)25-18-9-11-19(12-10-18)26-17(3)24-21-7-5-4-6-20(21)23(26)27/h4-14,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCIJQDKGCTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)

![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)

![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)

![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)

![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)